
Technical Guide: 2-(3-chlorophenyl)-1H-indole-3-
carbaldehyde

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
2-(3-chlorophenyl)-1H-indole-3-

carbaldehyde

CAS No.: 282541-95-1

Cat. No.: B3041346

Get Quote

A Privileged Scaffold for Tubulin Polymerization Inhibitors and Schiff Base Ligands

Executive Summary
This technical guide profiles 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde, a critical

intermediate in the synthesis of heterocyclic pharmaceuticals. Belonging to the class of 2-

arylindole-3-carbaldehydes, this molecule serves as a "privileged scaffold"—a molecular

framework capable of providing ligands for diverse biological targets.

Its primary utility lies in drug discovery, specifically as a precursor for tubulin polymerization

inhibitors (targeting the colchicine binding site) and as a reactive electrophile for generating

Schiff base libraries with antioxidant and antimicrobial profiles. This guide details its

cheminformatics, validated synthetic protocols, and structural characterization.[1]

Part 1: Molecular Identity & Cheminformatics
Chemical Identifiers[2][3][4][5][6]
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IUPAC Name: 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde

CAS Registry Number: (Analogous class: 25365-71-3 for phenyl variant; specific isomer is a

derivative)[2]

Molecular Formula:

Molecular Weight: 255.70 g/mol

SMILES & InChI
Canonical SMILES:

Note: The aldehyde (O=C) is at position 3, and the 3-chlorophenyl ring is at position 2.[3]

InChI Key:

Physicochemical Profile (Lipinski Estimations)
Property Value Implication

LogP ~3.8 - 4.2

High lipophilicity; likely requires

solubilizing groups for

bioavailability.

H-Bond Donors 1 (NH)
Good membrane permeability

potential.

H-Bond Acceptors 1 (C=O)
Interaction point for target

proteins (e.g., Tubulin).

TPSA ~32 Å²
High blood-brain barrier (BBB)

permeation potential.

Part 2: Synthetic Pathway (The Core)
The synthesis of 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde is a sequential two-stage

workflow. The Fischer Indole Synthesis constructs the 2-arylindole core, followed by Vilsmeier-

Haack Formylation to install the aldehyde at the C3 position.
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Figure 1: Step-wise synthetic route from commercial precursors to the target aldehyde.

Step 1: Synthesis of the Indole Core
Reaction: Fischer Indole Cyclization

Reagents: Phenylhydrazine, 1-(3-chlorophenyl)ethanone (3'-chloroacetophenone),

Polyphosphoric acid (PPA).

Mechanism: Acid-catalyzed rearrangement of the arylhydrazone, eliminating ammonia.

Protocol:

Condensation: Dissolve 1-(3-chlorophenyl)ethanone (10 mmol) and phenylhydrazine (10

mmol) in ethanol (20 mL) with catalytic acetic acid. Reflux for 2 hours. Cool to precipitate the

hydrazone solid.

Cyclization: Mix the dried hydrazone with Polyphosphoric acid (PPA) (10 equiv. by weight).

Heat to 100–110°C for 3 hours. The mixture will darken significantly.

Workup: Pour the hot reaction mixture onto crushed ice (exothermic!). Neutralize with 10%

NaOH or NaHCO₃. Extract the precipitate with ethyl acetate.[4]

Purification: Recrystallize from ethanol/water to yield 2-(3-chlorophenyl)-1H-indole.

Step 2: Vilsmeier-Haack Formylation
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Reaction: Electrophilic Aromatic Substitution (C3-Formylation)

Reagents: Phosphorus Oxychloride (

), Dimethylformamide (DMF).[5][6]

Why this works: The indole C3 position is highly nucleophilic (enamine-like). The 2-aryl

substituent sterically directs substitution to C3, provided C3 is unsubstituted.

Detailed Protocol:

Reagent Formation: In a flame-dried flask under argon, cool anhydrous DMF (5 mL) to 0°C

in an ice bath. Add

(1.2 equiv) dropwise. Stir for 30 mins to form the chloroiminium ion (Vilsmeier reagent).
Caution: Vilsmeier reagent formation is exothermic.

Addition: Dissolve 2-(3-chlorophenyl)-1H-indole (from Step 1) in minimal DMF. Add this

solution dropwise to the Vilsmeier reagent at 0°C.

Reaction: Allow the mixture to warm to room temperature, then heat to 70–80°C for 4–6

hours. Monitor by TLC (the aldehyde is more polar than the starting indole).

Hydrolysis: Cool to room temperature. Pour the mixture into ice-cold water containing

sodium acetate (to buffer the pH ~5–6). Stir vigorously for 1 hour. The iminium intermediate

hydrolyzes to the aldehyde.[7][8]

Isolation: Filter the resulting yellow/off-white precipitate. Wash with water.[6] Recrystallize

from ethanol or DMF/water.

Part 3: Structural Characterization
To validate the synthesis, the following spectral signatures must be confirmed. The

disappearance of the C3-H proton and the appearance of the aldehyde signal are definitive.
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Technique Diagnostic Signal Assignment

¹H NMR (DMSO-d₆) δ 9.80 – 10.10 ppm (s, 1H) -CHO (Aldehyde)

δ 12.10 – 12.40 ppm (br s, 1H) -NH (Indole N-H)

δ 7.20 – 8.50 ppm (m, ~8H)
Aromatic protons (Indole +

Phenyl)

IR Spectroscopy 1640 – 1670 cm⁻¹ C=O[5][9] Stretch (Conjugated)

3100 – 3400 cm⁻¹ N-H Stretch (Broad)

Mass Spectrometry M+ and [M+2]+ (3:1 ratio)
Characteristic Chlorine isotope

pattern.

Part 4: Pharmacological Potential & SAR
Tubulin Polymerization Inhibition
2-Phenylindole-3-carbaldehydes are structural isosteres of combretastatin A-4. They bind to the

colchicine-binding site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest

at the G2/M phase.

SAR Insight: The 3-chlorophenyl group (meta-substitution) often improves lipophilic contact

with the tubulin hydrophobic pocket compared to unsubstituted phenyl rings.

Schiff Base Derivatization
The C3-aldehyde is a "chemical handle" for generating hydrazones and semicarbazones.

Pathway Diagram (SAR Logic):
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Figure 2: Structure-Activity Relationship (SAR) and derivatization potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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